4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the CAS Number: 667413-63-0. Its linear formula is C15 H21 N3 O S . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 291.42 . The InChI code for this compound is 1S/C15H21N3OS/c1-5-18-14(16-17-15(18)20)11(4)19-13-8-6-12(7-9-13)10(2)3/h6-11H,5H2,1-4H3,(H,17,20) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and characterized for various applications. For instance, novel triazoles have been synthesized starting from isonicotinic acid hydrazide, leading to compounds with antimicrobial activities (Bayrak et al., 2009). Another study involved the synthesis of novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines, starting from 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, and analyzing their structures through elemental analysis and spectral data (Abdelrazek et al., 2018).
Antimicrobial and Protective Effects
These compounds have been evaluated for their antimicrobial activity, with some showing moderate to good effects. For example, certain synthesized 1,2,4-triazoles exhibited antimicrobial properties, revealing their potential for pharmaceutical applications (Martin, 2020). Additionally, derivatives of 1,2,4-triazoles, specifically thiazolo[3,2-b]-1,2,4-triazoles, were investigated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver, demonstrating their potential in managing oxidative stress-related conditions (Aktay et al., 2005).
Safety And Hazards
properties
IUPAC Name |
4-ethyl-3-[1-(4-propan-2-ylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-5-18-14(16-17-15(18)20)11(4)19-13-8-6-12(7-9-13)10(2)3/h6-11H,5H2,1-4H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBONYLBMKFNALQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408998 |
Source
|
Record name | 4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667413-63-0 |
Source
|
Record name | 4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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